2,2,2-Trifluoroethyl p-toluenesulfonate
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemistry
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has grown into a vital area of research with profound impacts on pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart remarkable characteristics to organic molecules. nih.govtandfonline.comnih.gov
The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties. numberanalytics.com In medicinal chemistry, fluorination is a widely used strategy to enhance the metabolic stability of drug candidates, as the strong C-F bond is more resistant to enzymatic cleavage than a C-H bond. tandfonline.comnih.gov This can improve a drug's bioavailability and prolong its therapeutic effect. nih.gov Furthermore, the incorporation of fluorine can modulate a compound's lipophilicity and its ability to permeate biological membranes, which are critical pharmacokinetic parameters. tandfonline.comnih.govnih.gov It is estimated that approximately 20% of all pharmaceutical products contain fluorine. nih.govnih.gov
In materials science, fluorinated polymers are prized for their high thermal stability and chemical resistance. numberanalytics.com The unique properties of organofluorine compounds have also led to their use in the development of advanced materials with specialized applications. numberanalytics.com
Overview of 2,2,2-Trifluoroethyl p-Toluenesulfonate as a Building Block
This compound, also known as 2,2,2-trifluoroethyl tosylate, is a pivotal reagent in organic synthesis. chemicalbook.com It serves as a "building block," a term for a compound used to introduce a specific functional group into a more complex molecule. tandfonline.com Specifically, it is an efficient agent for trifluoroethylation—the process of adding a 2,2,2-trifluoroethyl (-CH₂CF₃) group to a substrate. chemicalbook.com
The utility of this compound stems from the presence of the tosylate (-OTs) group, which is an excellent leaving group in nucleophilic substitution reactions. fiveable.memasterorganicchemistry.comucalgary.ca A leaving group is an atom or group of atoms that detaches from a molecule during a chemical reaction. The stability of the tosylate anion makes it readily displaced by a wide range of nucleophiles, allowing for the facile formation of new chemical bonds. ucalgary.calibretexts.org This reactivity makes this compound a versatile tool for chemists to incorporate the trifluoroethyl moiety into various molecular scaffolds, thereby accessing the beneficial properties conferred by fluorine. chemicalbook.com For instance, it is used in the preparation of 2,2,2-trifluoroethyl phenyl sulfone. chemicalbook.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 433-06-7 |
| Molecular Formula | C₉H₉F₃O₃S |
| Molecular Weight | 254.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 36-38 °C |
| Boiling Point | 87-92 °C at 0.1 mmHg |
| Linear Formula | CH₃C₆H₄SO₃CH₂CF₃ |
This data is compiled from references chemicalbook.comsigmaaldrich.comsigmaaldrich.com.
Historical Context of this compound Synthesis and Early Applications
The field of organofluorine chemistry began in the 19th century, long before the isolation of elemental fluorine. nih.govnih.gov Early methods involved reactions like halogen exchange, pioneered by Alexander Borodin in 1862. nih.gov The development of reagents to selectively introduce fluorinated groups has been a continuous effort.
The synthesis of tosylates from alcohols is a classic and fundamental transformation in organic chemistry. fiveable.meucalgary.ca this compound is readily prepared through a standard esterification reaction. The common and established method involves treating 2,2,2-trifluoroethanol (B45653) with p-toluenesulfonyl chloride in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521). chemicalbook.com The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. ucalgary.ca
From its inception, the primary application of this compound has been as an alkylating agent in nucleophilic substitution reactions to introduce the 2,2,2-trifluoroethyl group. Its stability and well-defined reactivity have made it a reliable reagent in academic and industrial research for creating novel fluorinated molecules with potential applications in medicine and materials science. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoroethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-7-2-4-8(5-3-7)16(13,14)15-6-9(10,11)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKCQDUYZULGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883384 | |
| Record name | Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate) | |
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Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-06-7 | |
| Record name | 2,2,2-Trifluoroethyl p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-06-7 | |
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| Record name | Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate) | |
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| Record name | Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate) | |
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| Record name | Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate) | |
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| Record name | 2,2,2-trifluoroethyl p-toluenesulphonate | |
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Reactivity and Reaction Mechanisms of 2,2,2 Trifluoroethyl P Toluenesulfonate
Trifluoroethylation Reactions
Trifluoroethylation involves the introduction of the -CH₂CF₃ moiety onto a substrate. 2,2,2-Trifluoroethyl p-toluenesulfonate is an effective agent for this purpose due to the excellent leaving group ability of the p-toluenesulfonate anion.
The formation of ether linkages (C-O-C) using this compound is a key application, particularly with oxygen nucleophiles such as phenolates and alkoxides.
The reaction of this compound with phenolic compounds provides a direct route to aryl 2,2,2-trifluoroethyl ethers. The reaction typically proceeds via a Williamson ether synthesis mechanism, where a phenoxide ion, generated by deprotonating the phenol (B47542) with a suitable base, acts as the nucleophile.
A representative example is the synthesis of 4-(2,2,2-trifluoroethoxy)acetophenone. cas.cn In this procedure, 4'-hydroxyacetophenone (B195518) is treated with a strong base, such as sodium hydride, in an aprotic polar solvent like N,N-dimethylformamide (DMF) to form the corresponding sodium phenoxide. cas.cn Subsequent addition of this compound and heating the mixture results in the nucleophilic displacement of the tosylate group to yield the desired ether. cas.cn The reaction is typically stirred overnight at elevated temperatures to ensure completion. cas.cn
| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4'-Hydroxyacetophenone | 1. Sodium Hydride (NaH) 2. This compound | DMF | 130 °C, Overnight | 4-(2,2,2-Trifluoroethoxy)acetophenone | 82-87% | cas.cn |
This compound is also a key reactant in the synthesis of bis(2,2,2-trifluoroethyl) ether. This symmetrical ether is prepared by reacting the tosylate with a metal 2,2,2-trifluoroethylate, such as sodium 2,2,2-trifluoroethylate. The reaction can be carried out at temperatures ranging from approximately 100 to 250 °C, with a preferred range of 160 to 185 °C.
In a typical process, sodium 2,2,2-trifluoroethylate is first prepared by reacting 2,2,2-trifluoroethanol (B45653) with sodium metal in a dry solvent like dioxane. This solution is then slowly added to heated this compound. The bis(2,2,2-trifluoroethyl) ether forms and distills from the reactor along with the solvent. The product is then isolated and purified through fractional distillation and washing steps.
| Reactants | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|
| 1. Sodium 2,2,2-trifluoroethylate 2. This compound | Dioxane | 160-185 °C | Bis(2,2,2-trifluoroethyl) ether |
The introduction of a trifluoroethyl group onto a nitrogen atom is a crucial transformation in medicinal and agrochemical research. While this compound is a potent trifluoroethylating agent, its direct reaction with amines is less commonly documented compared to other methods. The synthesis of N-trifluoroethylated amines often employs alternative trifluoroethylated reagents or multi-step pathways. nih.gov For instance, methods involving trifluoroacetic acid or hypervalent-iodine–CH₂CF₃ reagents have been developed for the N-trifluoroethylation of amines. nih.govresearchgate.net The basicity of amines could potentially promote competing elimination reactions with the tosylate substrate, which may complicate direct substitution.
This compound reacts with sulfur nucleophiles, such as thiophenolates, to form trifluoroethyl aryl sulfides. These sulfides are important intermediates for the synthesis of fluorinated sulfones. The reaction involves the nucleophilic attack of the thiophenolate anion on the electrophilic methylene (B1212753) carbon of the tosylate, displacing the p-toluenesulfonate group.
The resulting 2,2,2-trifluoroethyl phenyl sulfide (B99878) can then be oxidized to the corresponding sulfone. Therefore, this compound serves as a key reagent for preparing 2,2,2-trifluoroethyl phenyl sulfone, a valuable compound in synthetic chemistry.
Etherification Reactions
Formation of Gem-Difluoroolefins and Related Compounds
Gem-difluoroolefins are valuable building blocks in organic synthesis and medicinal chemistry, often acting as bioisosteres for carbonyl groups. cas.cn this compound can be used as a precursor for the synthesis of gem-difluoroolefin derivatives through a sequence of elimination and rearrangement reactions.
| Reactant | Reagents | Intermediate Product | Subsequent Reaction | Final Product Class | Reference |
|---|---|---|---|---|---|
| This compound | 1. Butyllithium 2. Trialkylboranes | 1-Alkyl-2,2-difluorovinylboranes | Acyl chlorides or chloroformates, CuI | 2,2-Difluorovinyl carbonyl compounds | capes.gov.br |
Boron-Mediated Alkylation Leading to Gem-Difluorovinylboranes
The reaction of this compound with organoboron compounds presents a pathway to valuable gem-difluorovinylboranes. While direct boron-mediated alkylation using this compound to yield gem-difluorovinylboranes is not extensively documented in readily available literature, the analogous reactivity of similar trifluoroethyl sources suggests a plausible mechanistic pathway. This would likely involve the deprotonation of the trifluoroethyl group to form a carbanion, which could then react with a suitable boron electrophile. Subsequent elimination of the tosylate and a fluoride (B91410) ion would lead to the formation of the gem-difluorovinylborane.
B-alkylcatecholboranes, which are readily prepared via hydroboration of alkenes, are known to be effective precursors for alkyl radicals and can participate in various radical reactions. orgsyn.orgbohrium.com The high reactivity of these organoboranes towards heteroatom-centered radicals suggests their potential utility in reactions initiated by the trifluoroethyl group. bohrium.com
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound can serve as a coupling partner in these transformations. The trifluoroethyl group is of significant interest in medicinal chemistry, and methods for its direct introduction into aromatic and heteroaromatic systems are highly valuable. cas.cnnih.gov
While the direct use of this compound in palladium-catalyzed cross-coupling reactions is not as widely reported as its iodide counterpart, the principles of such reactions are well-established. cas.cn The catalytic cycle would typically involve the oxidative addition of the trifluoroethyl tosylate to a low-valent palladium complex, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in a Suzuki-Miyaura coupling) and subsequent reductive elimination to afford the trifluoroethylated product. scribd.comnih.gov The efficiency of such reactions is often highly dependent on the choice of ligands, bases, and reaction conditions. cas.cn
A study on the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters using 2,2,2-trifluoroethyl iodide demonstrated the feasibility of this transformation, achieving good to excellent yields for a variety of substrates. cas.cn This suggests that this compound could potentially be employed under similar conditions, given the comparable reactivity of tosylates as leaving groups in palladium catalysis.
Table 1: Examples of Palladium-Catalyzed Trifluoroethylation of Organoboronic Acids
| Entry | Arylboronic Acid | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | SPhos | Cs2CO3 | Dioxane | 85 |
| 2 | 4-Methoxyphenylboronic acid | SPhos | Cs2CO3 | Dioxane | 92 |
| 3 | 4-Chlorophenylboronic acid | SPhos | Cs2CO3 | Dioxane | 78 |
| 4 | 2-Naphthylboronic acid | SPhos | Cs2CO3 | Dioxane | 88 |
Data is inferred from reactions with 2,2,2-trifluoroethyl iodide as the trifluoroethyl source. cas.cn
Functionalization via Gem-Difluorovinylcoppers
Gem-difluorovinylcopper reagents are versatile intermediates for the introduction of the gem-difluorovinyl moiety into organic molecules. The preparation of these reagents from this compound would likely proceed through a multi-step sequence. This could involve an initial elimination reaction to form a difluorovinyl species, which would then be converted to the corresponding organocopper reagent.
Organocopper reagents, including Gilman reagents (R2CuLi), are known for their utility in substitution and conjugate addition reactions. wikipedia.org The functionalization of gem-difluorovinylcoppers would involve their reaction with a variety of electrophiles, such as alkyl halides, epoxides, and enones, to form new carbon-carbon bonds. wikipedia.org The reactivity of these organocopper species is often enhanced by the use of additives like Lewis acids. wikipedia.org
While specific protocols for the generation of gem-difluorovinylcoppers from this compound are not prominently detailed in the available literature, the general principles of organocopper chemistry provide a framework for how such transformations could be achieved. wikipedia.org
Other Specialized Reactivity Pathways
Beyond the more common transformations, this compound and its derivatives can participate in a range of specialized reactivity pathways, including radical reactions and palladium-catalyzed allylations.
Radical Reactions and Fluorine-Directed Cyclizations
The trifluoroethyl group can influence the course of radical reactions, and its presence can direct cyclization events. The generation of a radical at a position proximal to the trifluoroethyl group can lead to intramolecular cyclization, with the fluorine atoms potentially influencing the regioselectivity and stereoselectivity of the ring closure.
Visible-light-induced radical cascade cyclizations have been developed for the synthesis of trifluoromethylated heterocycles. beilstein-journals.org In these reactions, a trifluoromethyl radical, generated from a suitable precursor, adds to an alkene, and the resulting radical intermediate undergoes an intramolecular cyclization. beilstein-journals.org A similar strategy could be envisioned for trifluoroethyl-containing substrates. The unique electronic properties of fluorinated radicals can enable highly selective bond formations under mild conditions. nih.gov
The general mechanism of radical fluorination involves initiation, propagation, and termination steps. numberanalytics.comnumberanalytics.com In the context of cyclization, the propagation step would involve the intramolecular addition of a radical to an unsaturated moiety within the same molecule.
Palladium-Catalyzed Allylation Reactions
This compound can act as a precursor to species that participate in palladium-catalyzed allylation reactions. In these reactions, a palladium catalyst facilitates the formation of a new carbon-carbon bond between an allylic substrate and a nucleophile.
The enantioselective fluorination of allylic chlorides with silver fluoride, catalyzed by a chiral bisphosphine-ligated palladium complex, has been reported. ucla.edu This reaction proceeds with high enantioselectivity and tolerates a wide range of functional groups. While this example does not directly involve this compound, it demonstrates the principle of palladium-catalyzed allylic functionalization with fluorinated species. It is plausible that this compound could serve as an electrophile in similar palladium-catalyzed allylic alkylations, reacting with a suitable nucleophile to introduce the trifluoroethyl group at an allylic position.
Applications of 2,2,2 Trifluoroethyl P Toluenesulfonate in Organic Synthesis
Medicinal Chemistry and Drug Discovery
The incorporation of fluorine and fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. 2,2,2-Trifluoroethyl p-toluenesulfonate serves as a key reagent in this context, facilitating the introduction of the 2,2,2-trifluoroethyl group.
Incorporation of Trifluoroethyl Groups into Drug Candidates to Enhance Pharmacological Properties
The trifluoroethyl group can significantly modulate the physicochemical and biological properties of a molecule. Its high electronegativity and the stability of the carbon-fluorine bond can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. These modifications can translate into improved efficacy, better bioavailability, and a more favorable pharmacokinetic profile. This compound is a widely used reagent for the efficient etherification of aromatic alcohols with the -CH2CF3 group. enamine.net The process is selective for aromatic alcohols and tolerates other functional groups like carbonyls. enamine.net
Synthesis of Bioactive Fluorinated Molecules
This compound is instrumental in the synthesis of a variety of bioactive molecules where the trifluoroethyl group is a key pharmacophore.
Antiplasmodial Activity of Trifluoroethoxychalcones
Chalcones, a class of natural and synthetic compounds, have attracted attention for their diverse biological activities, including antimalarial properties. The introduction of a trifluoroethoxy group onto the chalcone (B49325) scaffold has been explored to enhance their antiplasmodial activity. In a notable study, a series of 2,2,2-trifluoroethoxychalcones were synthesized using this compound. tcichemicals.com The synthesis involved the nucleophilic displacement reaction of the tosylate with various hydroxyacetophenones to yield the corresponding trifluoroethoxylated precursors, which were then condensed with benzaldehydes to form the target chalcones.
The resulting trifluoroethoxychalcones were screened for their in vitro antiplasmodial activity against Plasmodium falciparum. The study revealed that the position of the trifluoroethoxy group on the phenyl ring significantly influenced the antiplasmodial activity.
| Compound | Substitution Pattern | IC50 (µM) against P. falciparum |
|---|---|---|
| Chalcone Derivative 1 | meta-trifluoroethoxy | > 50 |
| Chalcone Derivative 2 | para-trifluoroethoxy | > 50 |
| Chalcone Derivative 3 | ortho-trifluoroethoxy | 11.2 |
Enzyme Inhibition Studies (e.g., Cyclooxygenases)
The cyclooxygenase (COX) enzymes are key targets in the development of anti-inflammatory drugs. The selective inhibition of COX-2 over COX-1 is a critical goal to minimize gastrointestinal side effects. The introduction of fluorine-containing groups, such as the trifluoromethyl group, into the structure of COX inhibitors has been a successful strategy in developing selective COX-2 inhibitors like Celecoxib. While direct synthesis of Celecoxib analogues using this compound is not explicitly detailed in readily available literature, the synthesis of fluorinated 1,5-diarylpyrrole-3-alkoxyethyl ether derivatives as selective COX-2 inhibitors has been reported. nih.gov In these syntheses, fluorinated side chains are introduced, and compounds with a trifluoroethyl ether moiety have shown potent and selective COX-2 inhibition. nih.gov The general utility of this compound in forming such trifluoroethyl ethers suggests its potential role in the synthesis of novel COX-2 inhibitors. enamine.nettcichemicals.com
Agrochemical Development
The introduction of fluorine into agrochemicals can enhance their efficacy, metabolic stability, and spectrum of activity. 2-Fluoroethyl p-toluenesulfonate, a close analog of this compound, is recognized as a valuable building block for introducing a fluorine atom into organic molecules, which can enhance biological activity and improve the pharmacokinetic properties of agrochemical candidates. chemimpex.com This suggests a similar and significant role for this compound in the synthesis of trifluoroethyl-containing agrochemicals, leveraging the beneficial effects of the trifluoromethyl group on the bioactivity of pesticides and herbicides.
Material Science and Polymer Chemistry
In the field of material science, fluorinated polymers are prized for their unique properties, including high thermal stability, chemical resistance, and low surface energy. This compound has been assessed as a fluorinated compound with a good leaving group for the synthesis of fluorinated polymers. tdx.cat A key application of this reagent is in the preparation of monomers that can be subsequently polymerized. For instance, the reaction of this compound with a suitable precursor can yield a trifluoroethyl-containing monomer. These monomers can then be used in polymerization reactions, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, to produce well-defined fluorinated polymers. mdpi.com
Another area of application is in the synthesis of specialized ethers for advanced applications. For example, bis(2,2,2-trifluoroethyl) ether is a component in electrolytes for lithium-sulfur batteries. google.com A method for its preparation involves the reaction of a 2,2,2-trifluoroethyl ester of an aromatic sulfonic acid, a category that includes this compound, with a metal salt of 2,2,2-trifluoroethanol (B45653). googleapis.com
Synthesis of Fluorinated Polymers with Enhanced Stability and Performance
This compound serves as a crucial building block in the synthesis of specialized fluorinated polymers. The incorporation of fluorine atoms into polymer structures imparts a range of desirable properties, including high thermal stability, chemical resistance, low surface energy, and specific optical characteristics. The primary role of this compound in this context is as an efficient trifluoroethylating agent for the synthesis of fluorinated monomers, which are subsequently polymerized.
A prominent example is the synthesis of 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA). This monomer can be polymerized to yield poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA), a polymer valued for its unique combination of properties. The presence of the trifluoromethyl (-CF3) group in the polymer's side chains is key to its enhanced performance. For instance, PTFEMA exhibits increased thermal stability compared to its non-fluorinated counterpart, poly(methyl methacrylate) (PMMA). Research has shown that the thermal stability of PTFEMA can be further enhanced by creating composites, for example with nano titanium dioxide, increasing its degradation temperature significantly. researchgate.net
The hydrophobic nature of the -CF3 group also contributes to the polymer's low surface energy and hydrophobicity, making it suitable for applications requiring water repellency. researchgate.net These fluorinated polymers are explored for a variety of advanced applications, including high-performance coatings, advanced energy storage systems like Li-O2 batteries, and materials for biomedical applications. researchgate.net The synthesis pathway, starting from reagents like this compound to create the essential fluorinated monomers, is fundamental to accessing these high-performance materials.
Role in Photoresist Chemistry
In the field of microelectronics and photolithography, there is a continuous demand for photoresist materials that can achieve ever-smaller feature sizes. This requires polymers with high optical transparency at short wavelengths of light, such as deep ultraviolet (DUV) at 193 nm and extreme ultraviolet (EUV) at 157 nm. niscpr.res.ingoogle.com this compound plays an indirect but vital role in this area by enabling the synthesis of highly transparent fluorinated polymers for photoresist formulations. researchgate.net
The incorporation of fluorine into the polymer backbone or side chains significantly lowers the absorption of light at these short wavelengths. researchgate.net Polymers such as poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA), derived from monomers synthesized using the trifluoroethyl group from the tosylate, are investigated for their utility in advanced photoresists. A strategy in developing block copolymers for lithography involves using a polymer segment like PTFEMA that is both degradable and highly immiscible with other blocks in the copolymer, which can lead to novel, functional resists with "dual mode patternability". researchgate.net
While this compound is not typically a photoacid generator (PAG) itself—a compound that generates acid upon exposure to light—it is instrumental in creating the polymer matrix that constitutes the bulk of the photoresist. researchgate.nettcichemicals.com The properties imparted by the trifluoroethyl groups, such as etch resistance and controlled solubility, are critical for the performance of the final photoresist material in the intricate process of semiconductor manufacturing. google.com
Advanced Synthetic Methodologies
As a Trifluoroethylating Agent in Complex Organic Transformations
One of the most powerful applications of this compound is its function as a potent electrophilic source of the 2,2,2-trifluoroethyl group (CF3CH2-). The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) where the trifluoroethyl moiety is transferred to a wide range of nucleophiles. This reaction is a cornerstone for introducing the trifluoroethyl group into complex organic molecules, which can significantly alter their biological and chemical properties.
The trifluoroethyl group is of high interest in medicinal chemistry and materials science because it can enhance metabolic stability, binding affinity, and lipophilicity. The tosylate provides a reliable and efficient method for its installation. A typical procedure involves the reaction of a nucleophile, such as an alcohol or a phenol (B47542), with this compound in the presence of a base.
An illustrative example is the O-trifluoroethylation of 4'-hydroxyacetophenone (B195518). In this transformation, the phenolic oxygen acts as the nucleophile, displacing the tosylate group to form the corresponding trifluoroethyl ether. This reaction proceeds with high efficiency, demonstrating the utility of the reagent in complex syntheses. tcichemicals.com
Table 1: Example of Trifluoroethylation using this compound tcichemicals.com
| Nucleophile | Reagents | Base | Solvent | Conditions | Product | Yield |
| 4'-Hydroxyacetophenone | This compound | Sodium Hydride (NaH) | DMF | 130 °C, overnight | 4-(2,2,2-trifluoroethoxy)acetophenone | 82% |
This interactive table summarizes the reaction conditions for a typical trifluoroethylation.
Use as a Difluorovinylidene Unit
Beyond its direct use in adding a trifluoroethyl group, this compound can also serve as a precursor to the synthetically valuable difluorovinylidene (=C=CF2) or gem-difluorovinyl (-CH=CF2) moiety. The transformation relies on the chemical reactivity of the trifluoroethyl group itself, which can undergo elimination reactions under specific conditions.
The general principle involves the abstraction of a proton from the carbon adjacent to the -CF3 group, followed by the elimination of a fluoride (B91410) ion. This process, known as β-elimination, can be promoted by strong bases or other specific reagents. While direct conversion from the tosylate is not the most common route, the trifluoroethyl group it installs is the key functional precursor. For instance, related compounds like (1-aryl)-2,2,2-trifluoroethyl-silanes have been shown to undergo desilylative defluorination to efficiently generate 1-aryl-2,2-difluoroalkenes, demonstrating the principle of converting a C-CF3 group into a C=CF2 unit. researchgate.net
This synthetic strategy opens a pathway to gem-difluoroalkenes, which are important intermediates in organic synthesis and can be used to construct more complex fluorinated molecules. The ability to use a stable, easy-to-handle reagent like this compound as the ultimate source of this reactive unit highlights its versatility in advanced synthetic methodologies.
Analytical and Spectroscopic Characterization in Research Contexts
Spectroscopic Analysis of Reactions Involving 2,2,2-Trifluoroethyl p-Toluenesulfonate
Spectroscopic methods are indispensable for elucidating the structural details of molecules and observing the progress of chemical transformations in real-time.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its derivatives. Both proton (¹H) and fluorine-19 (¹⁹F) NMR provide valuable insights into the molecular structure and the electronic environment of the nuclei.
In the context of reactions, ¹⁹F NMR is particularly advantageous due to the large chemical shift dispersion of the fluorine nucleus, which often leads to highly resolved and simplified spectra compared to ¹H NMR. azom.com This characteristic allows for the clear identification and quantification of fluorine-containing reactants, intermediates, and products. For example, in the Biginelli cyclocondensation reaction utilizing ethyl 4,4,4-trifluoroacetoacetate, ¹⁹F NMR was used to track the formation of the tetrahydropyrimidinone product and a reactive intermediate in real time. nih.gov The trifluoromethyl group serves as a convenient spectroscopic handle for quantitative analysis. nih.gov
The chemical shifts in ¹⁹F NMR are sensitive to the local electronic environment, making it possible to distinguish between different fluorine-containing moieties within a complex mixture without the need for separation. nih.gov This has been demonstrated in the analysis of disinfection byproducts from the chloramination of a single fluorine-tagged molecule, where hundreds of peaks in the ¹⁹F NMR spectrum were resolved and analyzed. nih.gov
Table 1: Representative ¹⁹F NMR Chemical Shift Data
| Compound Type | Functional Group | Chemical Shift (δ, ppm) |
| Trifluorinated Tetrahydropyrimidinone Product | -CF₃ | -82.73 |
| Reactive Intermediate | -CF₃ | -78.48 |
| Trifluoromethyl-substituted Phenylmethylamine | -CF₃ | ~ -60 to -70 |
| cis-diastereomer of (2-(Trifluoromethyl)cyclohexyl)benzene | -CF₃ | -62.5 |
| trans-diastereomer of (2-(Trifluoromethyl)cyclohexyl)benzene | -CF₃ | -68.6 |
Note: Chemical shifts can vary depending on the solvent and other experimental conditions.
¹H NMR spectroscopy complements ¹⁹F NMR by providing information about the protons in the molecule. The coupling between ¹H and ¹⁹F nuclei (J-coupling) can provide further structural information, helping to establish the connectivity of atoms within a molecule. nih.gov For instance, in the analysis of hydrotrifluoromethylation products of alkenes, both ¹H and ¹⁹F NMR were used to characterize the resulting regioisomers and diastereomers. rsc.org
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used for monitoring the progress of chemical reactions. lcms.cz Its advantages over traditional High-Performance Liquid Chromatography (HPLC) include faster analysis times and improved resolution, which are critical for real-time reaction monitoring. waters.com
In reactions involving this compound, UPLC can be used to track the consumption of the starting material and the formation of products and impurities. lcms.cz This allows for the optimization of reaction conditions to maximize yield and minimize the formation of unwanted side products. lcms.cz The PATROL UPLC Process Analysis System, for example, enables automated, real-time monitoring of reactions by directly transferring aliquots from the reaction vessel for analysis. lcms.cz This system can simultaneously quantify high- and low-level components in a complex matrix, providing a comprehensive map of the reaction over time. lcms.cz
The data generated from UPLC analysis can be used to plot the concentration of each component versus time, allowing for the determination of reaction kinetics and the optimal point to quench the reaction. lcms.cz UPLC systems, when coupled with a photodiode array (PDA) detector and a mass spectrometer (MS), provide a powerful tool for the analysis of complex reaction mixtures, offering both high resolution and high-throughput analysis. waters.com
Table 2: Example of UPLC System Parameters for Reaction Monitoring
| Parameter | Value |
| System | PATROL UPLC Process Analysis System |
| Run Time | 2.5 min |
| Cycle Time | 4 min, 10 sec |
| Column | Sub-2-µm particles |
| Detection | UV/PDA, MS |
Note: Specific parameters will vary depending on the specific reaction and analytes.
Application in Analytical Chemistry as a Derivatizing Agent
This compound can be used as a derivatizing agent in analytical chemistry to improve the detection and quantification of certain analytes. Derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as gas chromatography (GC) or mass spectrometry (MS).
The introduction of a trifluoroethyl group can enhance the volatility and detectability of polar analytes, making them more amenable to GC analysis. The fluorine atoms can also improve the ionization efficiency and fragmentation patterns in mass spectrometry, leading to lower detection limits and more reliable quantification. rsc.org
Derivatization is often a necessary step for the analysis of non-volatile or polar compounds by GC-MS. weber.hu The process involves chemically modifying the analyte to increase its volatility and thermal stability. gcms.cz this compound can be used to introduce a trifluoroethyl group onto analytes containing active hydrogens, such as alcohols, phenols, and amines.
The resulting derivatives are typically more volatile and less polar than the original analytes, allowing them to be separated by GC and detected by MS. weber.hu The presence of the trifluoromethyl group can also provide a unique mass spectral signature, aiding in the identification and quantification of the derivatized analyte. researchgate.net While specific examples of this compound as a derivatizing agent for GC-MS are not extensively detailed in the provided search results, the principles of derivatization with fluorinated reagents are well-established in the field of analytical chemistry. weber.hugcms.cz
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT calculations have been instrumental in unraveling the mechanistic pathways of trifluoroethylation reactions. For instance, in the C3-selective trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)iodonium triflate, DFT studies have provided a detailed picture of the reaction steps. nih.govrsc.orgrsc.orgrsc.org
The calculations revealed that the reaction initiates with the dissociation of the triflate anion from the iodonium (B1229267) salt, a process that is slightly exergonic. rsc.orgrsc.org The subsequent and rate-determining step is the electrophilic attack of the trifluoroethyl cation equivalent on the electron-rich C3 position of the indole (B1671886) ring. This step leads to the formation of a σ-complex intermediate. The final step involves the deprotonation of this intermediate by a base, which is a highly exergonic and irreversible process. rsc.orgrsc.org These computational findings underscore the critical role of a basic additive in the reaction, which is consistent with experimental observations. rsc.orgrsc.orgresearchgate.net
The energy profile of the reaction, as determined by DFT, helps in identifying the transition states and intermediates, thereby providing a quantitative understanding of the reaction kinetics. The calculated energy barriers for each step allow for a comparison of different possible pathways, confirming the favorability of the observed reaction course.
Table 1: Calculated Energy Changes in the Trifluoroethylation of Indole
| Reaction Step | Calculated Energy Change (kcal/mol) | Significance |
|---|---|---|
| Triflate Anion Dissociation | -0.9 | Slightly exergonic, suggesting a dissociated resting state. |
| Deprotonation of σ-complex | -18.3 (barrier) | Highly exergonic, indicating an irreversible transformation. |
Modeling Reactivity and Selectivity in Trifluoroethylation
DFT calculations are not only pivotal for elucidating reaction mechanisms but also for predicting the reactivity and selectivity of trifluoroethylation reactions. In the case of the trifluoroethylation of substituted indoles, computational models have successfully explained the observed high C3-regioselectivity. nih.govrsc.orgrsc.orgrsc.org
By calculating the electron density at different positions of the indole nucleus, it is possible to identify the most nucleophilic site, which corresponds to the site of electrophilic attack. The calculations consistently show that the C3 position of indole is the most electron-rich, thus rationalizing the exclusive formation of the C3-trifluoroethylated product.
Furthermore, computational models can be used to study the effect of substituents on the indole ring on the reaction outcome. By comparing the calculated activation energies for the trifluoroethylation of various substituted indoles, it is possible to predict how electron-donating or electron-withdrawing groups will influence the reaction rate and selectivity. These theoretical predictions can guide the experimental design and optimization of trifluoroethylation reactions for a wide range of substrates.
The insights gained from these computational studies are invaluable for the rational design of new trifluoroethylating agents and for expanding the scope of trifluoroethylation reactions in organic synthesis.
Table 2: Key Computational Findings and Their Implications
| Computational Finding | Implication for Trifluoroethylation Reactions |
|---|---|
| Identification of the rate-determining step | Allows for targeted optimization of reaction conditions to enhance reaction rates. |
| Calculation of electron density distribution | Predicts the regioselectivity of the reaction with high accuracy. |
| Analysis of substituent effects | Enables the prediction of reactivity for a diverse range of substrates. |
Environmental and Safety Considerations in Chemical Research
Environmental Fate and Persistence of Fluorinated Byproducts (e.g., Trifluoroacetic Acid)
The use of organofluorine compounds in chemical synthesis raises important questions about the environmental persistence and fate of their degradation products. A significant concern is the potential formation of highly stable fluorinated byproducts. In the context of reactions involving the trifluoroethyl group, Trifluoroacetic Acid (TFA) is a notable potential byproduct.
TFA is recognized for its high persistence in the environment. unep.org Its chemical stability, attributed to the strong carbon-fluorine bonds, makes it resistant to natural degradation processes. chemrxiv.org Consequently, TFA can accumulate in various environmental compartments, particularly in aquatic systems, due to its high solubility in water. nih.govgatech.edu
While the direct degradation pathway of 2,2,2-Trifluoroethyl p-toluenesulfonate to TFA in the environment is not extensively documented in readily available literature, the trifluoromethyl group (-CF3) is a known precursor to TFA. unep.org Various fluorinated substances, including some pharmaceuticals and pesticides, can degrade to form TFA. unep.org Given the structure of this compound, it is plausible that under certain environmental or metabolic conditions, the trifluoroethyl moiety could be transformed into TFA.
The environmental persistence of TFA is a key consideration. It is a terminal sink for many fluorinated compounds, meaning it is the end product of their degradation and does not readily break down further. unep.org This persistence, combined with its mobility in water, leads to its widespread distribution in the environment, from rainwater to deep ocean waters.
Table 1: Environmental Considerations of Trifluoroacetic Acid (TFA)
| Characteristic | Description |
| Persistence | Highly resistant to abiotic and biotic degradation. |
| Mobility | High solubility in water, leading to widespread distribution in aquatic environments. |
| Sources | Degradation of various hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), and other fluorinated compounds. unep.org |
| Environmental Sinks | Accumulates in terminal sinks such as oceans and salt lakes. unep.org |
Laboratory Safety Protocols and Handling Precautions
The safe handling of this compound in a laboratory setting is paramount to protect researchers from potential hazards. This compound is classified as a hazardous chemical and requires strict adherence to established safety protocols. fishersci.com
Hazard Identification and Precautionary Statements:
According to safety data sheets, this compound is associated with the following hazards:
Causes skin irritation. fishersci.com
Causes serious eye irritation. fishersci.com
May cause respiratory irritation. fishersci.com
Therefore, the following precautionary statements are crucial:
Avoid breathing dust, fume, gas, mist, vapors, or spray. fishersci.com
Wash skin thoroughly after handling. fishersci.com
Use only outdoors or in a well-ventilated area. fishersci.com
Wear protective gloves, eye protection, and face protection. fishersci.com
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is necessary when working with this compound. The recommended PPE includes:
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact. fishersci.combernardoecenarro.com
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit should be worn to prevent skin contact. fishersci.combernardoecenarro.com The use of disposable gloves is often preferred. americanchemistry.com
Respiratory Protection: If working in an area with poor ventilation or where dusts may be generated, a NIOSH/MSHA-approved respirator is required. fishersci.com
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendation | Purpose |
| Eye/Face | Safety goggles or face shield. fishersci.com | To prevent eye irritation from splashes or dust. |
| Hand | Chemical-resistant gloves (e.g., nitrile). fishersci.com | To prevent skin irritation upon contact. |
| Body | Laboratory coat or chemical-resistant suit. | To protect skin and clothing from contamination. |
| Respiratory | NIOSH/MSHA-approved respirator. fishersci.com | To prevent respiratory tract irritation from dust or vapors. |
Handling and Storage:
Handling: The compound should be handled in a well-ventilated area, preferably in a chemical fume hood. chemicalbook.com Direct contact with skin and eyes, as well as inhalation of dust or vapors, must be avoided. fishersci.com
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.com
First-Aid Measures:
In case of accidental exposure, the following first-aid procedures should be followed immediately:
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. fishersci.com
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice. fishersci.comtcichemicals.com
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. fishersci.comtcichemicals.com
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. fishersci.com
Spill and Waste Disposal:
In the event of a spill, the area should be evacuated. The spilled material should be collected using an inert absorbent material and placed in a suitable container for disposal. Do not allow the product to enter drains. Waste disposal must be conducted in accordance with local, regional, and national regulations.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Trifluoroethylation
The quest for more efficient and selective methods for trifluoroethylation has spurred the investigation of novel catalytic systems. While traditional methods often rely on stoichiometric reagents and harsh reaction conditions, modern research is geared towards the development of catalytic processes that offer improved sustainability and functional group tolerance.
Recent advancements have highlighted the potential of transition metal catalysis in this arena. For instance, iron porphyrin complexes have been explored as catalysts for N-trifluoroethylation reactions. These systems can activate otherwise unreactive C-H bonds, paving the way for the direct introduction of the trifluoroethyl group into a variety of organic molecules. The development of such catalysts is crucial for streamlining synthetic routes and accessing novel fluorinated compounds.
Photocatalysis represents another promising frontier. The use of visible light to drive chemical transformations offers a green and powerful tool for organic synthesis. Researchers are investigating photocatalytic systems that can mediate the trifluoroethylation of alkenes and other unsaturated systems. These methods often proceed under mild conditions and exhibit unique reactivity patterns compared to traditional thermal processes. The design of new photosensitizers and a deeper understanding of the reaction mechanisms are key areas of ongoing research.
Expanding the Scope of Substrates for 2,2,2-Trifluoroethyl p-Toluenesulfonate
A significant focus of current research is to broaden the range of molecules that can be effectively trifluoroethylated using this compound. While the reagent has been successfully employed in the trifluoroethylation of relatively simple substrates, its application to more complex and sterically hindered molecules remains a challenge.
One area of active investigation is the trifluoroethylation of diverse heterocyclic scaffolds. Heterocycles are ubiquitous in pharmaceuticals and agrochemicals, and the introduction of a trifluoroethyl group can significantly modulate their biological activity. Developing catalytic systems that can selectively functionalize specific positions on a variety of heterocyclic rings is a key objective.
Furthermore, the late-stage functionalization of complex molecules, such as natural products and drug candidates, is a highly desirable transformation. This approach allows for the rapid generation of analogs with potentially improved properties without the need for de novo synthesis. Research efforts are directed towards developing robust and chemoselective methods that can tolerate a wide array of functional groups present in these intricate structures. A practical example of a standard trifluoroethylation reaction is the etherification of 4'-hydroxyacetophenone (B195518), which proceeds with a high yield. tcichemicals.comtcichemicals.comtcichemicals.com
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Product | Yield |
|---|---|---|---|---|---|---|
| 4'-Hydroxyacetophenone | This compound | DMF | Sodium Hydride | 130 °C | 4'-(2,2,2-Trifluoroethoxy)acetophenone | 87% |
Asymmetric Trifluoroethylation Chemistry
The synthesis of enantiomerically pure fluorinated compounds is of paramount importance in medicinal chemistry, as the stereochemistry of a molecule can have a profound impact on its biological activity. Consequently, the development of asymmetric trifluoroethylation methods is a major research focus.
While the field of asymmetric trifluoromethylation has seen significant progress, asymmetric trifluoroethylation is comparatively less explored. nih.gov Current research is aimed at designing chiral catalysts that can effectively control the stereochemical outcome of trifluoroethylation reactions. This includes the development of both chiral transition metal complexes and organocatalysts.
The design of chiral ligands that can create a stereodefined environment around the reactive center is crucial for achieving high levels of enantioselectivity. Researchers are exploring various ligand scaffolds and catalyst systems to address this challenge. The ultimate goal is to develop versatile and highly enantioselective methods that can be applied to a broad range of substrates, providing access to a diverse array of chiral trifluoroethylated building blocks.
Applications in New Fields of Chemical Science
The unique properties imparted by the trifluoroethyl group are leading to the exploration of this compound in emerging areas of chemical science beyond its traditional role in organic synthesis.
One such area is in the development of novel materials. The incorporation of trifluoroethyl groups into polymers can significantly alter their physical and chemical properties, such as thermal stability, chemical resistance, and hydrophobicity. Researchers are investigating the use of this compound in the synthesis of specialized polymers with tailored properties for applications in electronics, aerospace, and biomedical devices.
Another exciting application is in the field of medicinal chemistry and chemical biology. The development of non-covalent inhibitors for therapeutic targets is a major area of drug discovery. nih.gov The trifluoroethyl group can participate in unique non-covalent interactions, such as fluorine-protein contacts, which can enhance binding affinity and selectivity. The strategic incorporation of this group into drug candidates is an active area of research.
Furthermore, the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging is a powerful tool in biomedical research and clinical diagnostics. The development of novel radiolabeling methods is crucial for expanding the scope of PET imaging. This compound can serve as a precursor for the introduction of fluorine-18, a commonly used positron-emitting radionuclide. Research in this area focuses on developing efficient and rapid radiolabeling procedures to facilitate the synthesis of novel PET tracers for disease diagnosis and drug development.
Q & A
Basic: What synthetic routes are commonly employed to prepare 2,2,2-trifluoroethyl p-toluenesulfonate, and how is its purity validated?
Methodological Answer:
The synthesis typically involves reacting 2,2,2-trifluoroethanol with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions . Reaction progress is monitored via UPLC to track intermediate formation . Purity is validated using ¹H NMR spectroscopy : key signals include aromatic protons (δ 7.98 ppm, d, 2H; δ 6.99 ppm, d, 2H) and the trifluoroethyl group (δ 4.43 ppm, q, 2H) . Quantitative analysis may also employ GC or HPLC with calibration against certified standards .
Basic: What spectroscopic and physical properties characterize this compound?
Methodological Answer:
Key properties include:
- ¹H NMR (CDCl₃) : δ 7.98 (d, aromatic), 6.99 (d, aromatic), 4.43 (q, -OCH₂CF₃), 2.59 (s, CH₃) .
- Physical Data : Boiling point 325.3°C, density 1.4 g/cm³, melting point 36–38°C, and logP 2.60 .
- Hygroscopicity : Requires storage under inert gas to prevent decomposition .
Advanced: What mechanistic challenges arise when using this compound in O-trifluoroethylation reactions?
Methodological Answer:
The tosylate group’s stability as a leaving agent minimizes side reactions like elimination or hydrolysis, which are common with less stable analogs (e.g., trifluoroethyl iodide) . Competing pathways depend on reaction conditions:
- Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution via SN2 mechanisms.
- Steric hindrance at the reaction site may reduce efficiency, requiring optimization of base strength (e.g., K₂CO₃ vs. DBU) .
Evidence from PET tracer synthesis shows 60% ¹⁸F incorporation using the tosylate precursor, versus failure with iodide analogs due to side-product formation .
Advanced: How does the trifluoroethyl group influence pharmacokinetic properties in medicinal chemistry applications?
Methodological Answer:
The trifluoroethyl group enhances metabolic stability and bioavailability by:
- Reducing basicity of adjacent amines via electron-withdrawing effects, lowering hepatic clearance .
- Increasing lipophilicity (logP ~2.6), improving blood-brain barrier penetration in hypoxia markers like [¹⁸F]TFMISO .
Comparative studies of fluorinated vs. non-fluorinated analogs demonstrate prolonged plasma half-life and reduced CYP450-mediated oxidation .
Basic: What precautions are critical for handling and storing this compound?
Methodological Answer:
- Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis .
- Handling : Use anhydrous conditions (glovebox/schlenk line) and PPE (nitrile gloves, safety goggles) due to its moisture sensitivity .
- Decomposition : Hydrolysis produces p-toluenesulfonic acid, detectable by pH monitoring or FTIR (broad -OH stretch at 3200–3600 cm⁻¹) .
Advanced: How do electronic effects of the trifluoroethyl group impact reactivity in cross-coupling reactions?
Methodological Answer:
The -CF₃ group’s strong electron-withdrawing nature:
- Activates electrophilic centers : Enhances reactivity in SNAr (nucleophilic aromatic substitution) by lowering LUMO energy .
- Stabilizes intermediates : In Suzuki-Miyaura couplings, boronates derived from trifluoroethylated substrates show improved stability due to reduced electron density at the aryl ring .
Contradictions in reaction yields (e.g., 40–70% in trifluoroethylation vs. 80–90% for non-fluorinated analogs) highlight trade-offs between electronic activation and steric bulk .
Advanced: What role does this compound play in synthesizing fluorinated polymers?
Methodological Answer:
It serves as a trifluoroethylating agent in step-growth polymerizations:
- Polyether Synthesis : Reacts with diols to form fluorinated polyethers with enhanced thermal stability (Tg >150°C) .
- Side-Chain Fluorination : Introduces -OCH₂CF₃ groups into polystyrene derivatives, lowering dielectric constants (ε ~2.3) for microelectronics applications .
Kinetic studies reveal a second-order dependence on monomer concentration, suggesting a bimolecular transition state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
